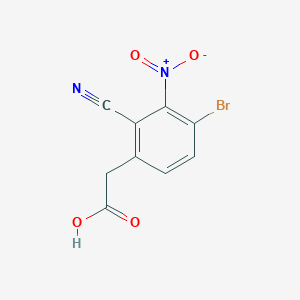
1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene
Vue d'ensemble
Description
1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene is a chemical compound that belongs to the group of aromatic organohalogens. It is a white to light yellow crystalline powder that is soluble in organic solvents but insoluble in water. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dichloro-2-fluorobenzene with trifluoromethylthiolating agents under specific conditions. The reaction typically requires the presence of a catalyst and is carried out in an organic solvent.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organometallic compounds, strong bases, and oxidizing or reducing agents. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted aromatic compounds, while oxidation reactions may produce different oxidized derivatives.
Applications De Recherche Scientifique
1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in various chemical reactions.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets and pathways within chemical and biological systems. The compound’s unique structure allows it to participate in various chemical reactions, influencing the reactivity and properties of the resulting products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichloro-2-fluorobenzene: Similar in structure but lacks the trifluoromethylthio group.
1,4-Dibromo-2-fluorobenzene: Contains bromine atoms instead of chlorine.
1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of trifluoromethylthio.
Uniqueness
1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene is unique due to the presence of both chlorine and fluorine atoms along with the trifluoromethylthio group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
IUPAC Name |
1,4-dichloro-2-fluoro-5-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-2-6(14-7(11,12)13)4(9)1-5(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCUXVFJPNADLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)SC(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1529970.png)
![Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1529971.png)


